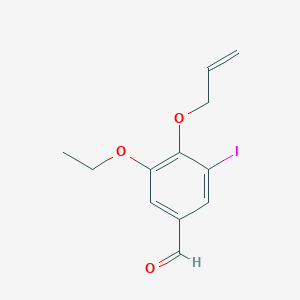

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde” is a derivative of 4-(Allyloxy)benzaldehyde . The latter is a chemical compound with the molecular formula C10H10O2 . It is used in laboratory settings and has a molecular weight of 162.19 .

Synthesis Analysis

While specific synthesis methods for “4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde” are not available, similar compounds such as 4-(Allyloxy)benzaldehyde have been synthesized through allylation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, Yüksek et al. (2005) demonstrated the synthesis of new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using a precursor similar to 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde, showcasing its utility in creating novel chemical structures (Yüksek et al., 2005).

Advanced Material Synthesis

The compound plays a role in the development of advanced materials. Hafeez et al. (2019) used related bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines, highlighting the potential of 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde in electronic material synthesis (Hafeez et al., 2019).

Anticancer Activity

In cancer research, compounds like 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde have been used to synthesize molecules with potential anticancer properties. Sayekti et al. (2021) synthesized C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene and studied its cytotoxic activity against cancer cells, indicating the compound's relevance in developing anticancer agents (Sayekti et al., 2021).

Thermophysical Properties

The study of thermophysical properties of aldehydes, including compounds similar to 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde, has been reported. Temprado et al. (2008) conducted a differential scanning calorimetry study on several solid aldehydes, which can be useful for understanding the physical properties of related compounds (Temprado et al., 2008).

Catalysis

In catalysis, compounds structurally related to 4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde have been utilized. Komiyama and Hirai (1986) used cyclodextrins as catalysts to synthesize hydroxybenzaldehydes, indicating potential catalytic applications of similar compounds (Komiyama & Hirai, 1986).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethoxy-5-iodo-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDOKYIBWDDHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)